![molecular formula C15H16ClNO4S B3844508 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol](/img/structure/B3844508.png)
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol
Descripción general
Descripción
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol is a chemical compound with a molecular formula of C15H16ClNO2S It is known for its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a sulfonyl group
Métodos De Preparación
The synthesis of 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol, pyridine-2-sulfonyl chloride, and 3-chloropropanol.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol: This compound has a similar structure but contains a sulfanyl group instead of a sulfonyl group. It exhibits different chemical reactivity and biological activity.
1-[(4-Chlorophenyl)methoxy]-2-fluoro-3-methylbenzene: This compound has a different substitution pattern on the aromatic ring, leading to variations in its chemical and biological properties.
3-Cyanopyridines: These compounds share the pyridine core but have different substituents, resulting in diverse pharmacological activities.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c16-13-6-4-12(5-7-13)9-21-10-14(18)11-22(19,20)15-3-1-2-8-17-15/h1-8,14,18H,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGJSVFMUQQMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(COCC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(cyclohexylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3844441.png)
![1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B3844444.png)

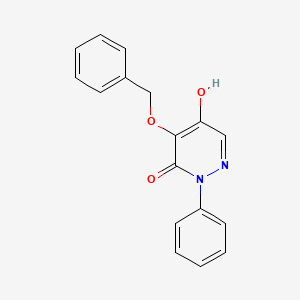
![3-hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3844473.png)
![1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844486.png)

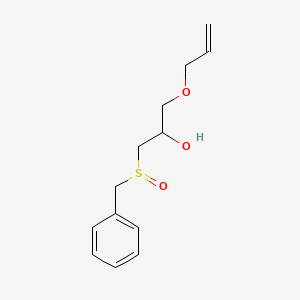
![2-chloro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B3844493.png)
![4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B3844496.png)
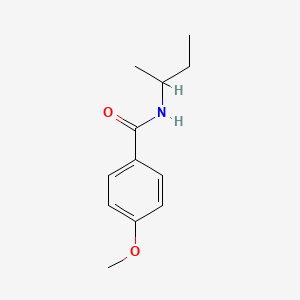
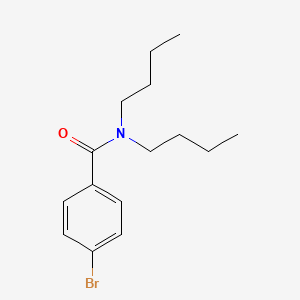
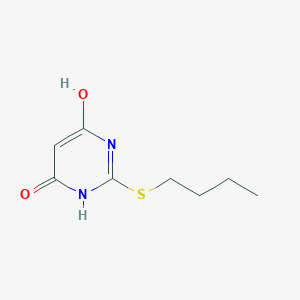
![1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine](/img/structure/B3844528.png)
